2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-propoxyphenyl)methyl)-
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Overview
Description
2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-propoxyphenyl)methyl)- is a synthetic organic compound that belongs to the class of pyrimidinediones This compound is characterized by its unique structure, which includes a pyrimidinedione core with a dihydro-1-((4-propoxyphenyl)methyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-propoxyphenyl)methyl)- typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. The reaction may involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product. Detailed reaction conditions and specific reagents used in the synthesis can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher efficiency and cost-effectiveness. This can include continuous flow reactions, use of industrial-grade solvents and reagents, and implementation of purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-propoxyphenyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution Reagents: Various halides and nucleophiles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-propoxyphenyl)methyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-propoxyphenyl)methyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- **2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-methoxyphenyl)methyl)-
- **2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-ethoxyphenyl)methyl)-
- **2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-butoxyphenyl)methyl)-
Uniqueness
2,4(1H,3H)-Pyrimidinedione, dihydro-1-((4-propoxyphenyl)methyl)- is unique due to its specific propoxyphenyl substituent, which imparts distinct chemical and biological properties compared to its analogs
Properties
CAS No. |
55384-00-4 |
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Molecular Formula |
C14H18N2O3 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
1-[(4-propoxyphenyl)methyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C14H18N2O3/c1-2-9-19-12-5-3-11(4-6-12)10-16-8-7-13(17)15-14(16)18/h3-6H,2,7-10H2,1H3,(H,15,17,18) |
InChI Key |
CVKJYFIFQUTZAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2CCC(=O)NC2=O |
Origin of Product |
United States |
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